Cas no 563538-33-0 ((4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE)
(4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE Chemical and Physical Properties
Names and Identifiers
-
- (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE
- (4-hydroxyphenyl)-piperazin-1-ylmethanone
- (4-HYDROXYPHENYL)PIPERAZIN-1-YL-METHANONE
- 4-(piperazine-1-carbonyl)phenol
- (4-Hydroxyphenyl)-1-piperazinyl-methanone
- 563538-33-0
- (4-Hydroxyphenyl)(piperazin-1-yl)methanone
- FS-1616
- SCHEMBL4505138
- 4-(piperazin-1-ylcarbonyl)phenol
- AKOS000126545
- GS3270
- CS-0353932
- EN300-57788
- DB-005007
- DTXSID50374743
- MFCD04116558
-
- MDL: MFCD04116558
- Inchi: 1S/C11H14N2O2/c14-10-3-1-9(2-4-10)11(15)13-7-5-12-6-8-13/h1-4,12,14H,5-8H2
- InChI Key: ODJPRCJSCMHSOS-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)O)N1CCNCC1
Computed Properties
- Exact Mass: 206.10600
- Monoisotopic Mass: 206.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6A^2
- XLogP3: 0.4
Experimental Properties
- Density: 1.220±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 422.8°C at 760 mmHg
- Flash Point: 209.5°C
- Refractive Index: 1.588
- Solubility: Soluble (140 g/l) (25 º C),
- PSA: 52.57000
- LogP: 0.70430
(4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019602-1g |
4-Hydroxy-phenyl)-piperazin-1-yl-methanone |
563538-33-0 | 1g |
£24.00 | 2022-03-01 | ||
| Fluorochem | 019602-5g |
4-Hydroxy-phenyl)-piperazin-1-yl-methanone |
563538-33-0 | 5g |
£119.00 | 2022-03-01 | ||
| abcr | AB285560-500 mg |
(4-Hydroxy-phenyl)-piperazin-1-yl-methanone; . |
563538-33-0 | 500mg |
€678.60 | 2023-04-26 | ||
| abcr | AB285560-1 g |
(4-Hydroxy-phenyl)-piperazin-1-yl-methanone; . |
563538-33-0 | 1g |
€1312.80 | 2023-04-26 | ||
| A2B Chem LLC | AG66930-1mg |
(4-Hydroxyphenyl)(piperazin-1-yl)methanone |
563538-33-0 | >95% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AG66930-5mg |
(4-Hydroxyphenyl)(piperazin-1-yl)methanone |
563538-33-0 | >95% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AG66930-10mg |
(4-Hydroxyphenyl)(piperazin-1-yl)methanone |
563538-33-0 | >95% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AG66930-500mg |
(4-Hydroxyphenyl)(piperazin-1-yl)methanone |
563538-33-0 | >95% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AG66930-1g |
(4-Hydroxyphenyl)(piperazin-1-yl)methanone |
563538-33-0 | >95% | 1g |
$1295.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424602-100mg |
(4-Hydroxyphenyl)(piperazin-1-yl)methanone |
563538-33-0 | 97% | 100mg |
¥1674.00 | 2024-05-08 |
(4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE Suppliers
(4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE
Recent Advances in the Study of (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE (CAS: 563538-33-0)
The compound (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE (CAS: 563538-33-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperazine and hydroxyphenyl moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems and as a scaffold for drug development. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving the coupling of 4-hydroxyphenylacetic acid with piperazine derivatives, followed by selective carbonyl insertion. This method not only enhances the efficiency of synthesis but also reduces the formation of by-products, which is crucial for pharmaceutical applications.
Pharmacological investigations have revealed that (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE exhibits significant affinity for serotonin and dopamine receptors. In vitro studies demonstrated its ability to modulate serotonin (5-HT1A and 5-HT2A) and dopamine (D2 and D3) receptors, suggesting potential applications in neuropsychiatric disorders such as depression, anxiety, and schizophrenia. A recent preclinical study (2024) reported that the compound exhibited anxiolytic and antidepressant-like effects in rodent models, with a favorable safety profile and minimal side effects compared to existing therapeutics.
Further research has explored the compound's potential as a lead molecule for drug development. Molecular docking studies have identified key interactions between (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE and receptor binding sites, providing insights into its mechanism of action. These findings have spurred the design of derivatives with enhanced selectivity and potency. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported the development of analogs with improved blood-brain barrier permeability, a critical factor for central nervous system (CNS) drugs.
In addition to its CNS applications, (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE has been investigated for its anti-inflammatory and antioxidant properties. A 2024 study highlighted its ability to inhibit pro-inflammatory cytokines and oxidative stress markers in cellular models, suggesting potential utility in treating inflammatory diseases such as rheumatoid arthritis and neurodegenerative conditions like Alzheimer's disease. These findings underscore the compound's versatility and broad therapeutic potential.
Despite these advancements, challenges remain in translating these discoveries into clinical applications. Issues such as bioavailability, metabolic stability, and long-term safety require further investigation. Ongoing research aims to address these gaps through structural optimization and comprehensive pharmacokinetic studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE-based therapeutics.
In conclusion, (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE (CAS: 563538-33-0) represents a promising candidate for drug development, with demonstrated efficacy in modulating neurotransmitter systems and exhibiting anti-inflammatory effects. Continued research and innovation in its synthesis and application hold great promise for addressing unmet medical needs in neuropsychiatric and inflammatory diseases.
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